![molecular formula C11H11F3O2S B12559406 Benzoic acid, 2-[(methylthio)methyl]-4-(trifluoromethyl)-, methyl ester CAS No. 157651-95-1](/img/structure/B12559406.png)
Benzoic acid, 2-[(methylthio)methyl]-4-(trifluoromethyl)-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 2-[(methylthio)methyl]-4-(trifluoromethyl)-, methyl ester is a complex organic compound with the molecular formula C11H11F3O2S. This compound is characterized by the presence of a benzoic acid core substituted with a methylthio group and a trifluoromethyl group, making it a unique ester derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-[(methylthio)methyl]-4-(trifluoromethyl)-, methyl ester typically involves the esterification of the corresponding benzoic acid derivative. The reaction conditions often include the use of methanol and a strong acid catalyst such as sulfuric acid to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve more efficient catalytic processes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the ester functional group, converting it into the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, although these reactions are less common due to the stability of the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
Benzoic acid, 2-[(methylthio)methyl]-4-(trifluoromethyl)-, methyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of benzoic acid, 2-[(methylthio)methyl]-4-(trifluoromethyl)-, methyl ester involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The methylthio group can participate in redox reactions, potentially affecting cellular redox balance and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- Benzoic acid, 2-(methylthio)-, methyl ester
- Benzoic acid, 4-(trifluoromethyl)-, methyl ester
- Benzoic acid, 2-(methylthio)-4-(trifluoromethyl)-, ethyl ester
Uniqueness
Benzoic acid, 2-[(methylthio)methyl]-4-(trifluoromethyl)-, methyl ester is unique due to the combination of both the methylthio and trifluoromethyl groups on the benzoic acid core. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
157651-95-1 |
|---|---|
Molecular Formula |
C11H11F3O2S |
Molecular Weight |
264.27 g/mol |
IUPAC Name |
methyl 2-(methylsulfanylmethyl)-4-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C11H11F3O2S/c1-16-10(15)9-4-3-8(11(12,13)14)5-7(9)6-17-2/h3-5H,6H2,1-2H3 |
InChI Key |
ODYHAIIGWJVZIT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C(F)(F)F)CSC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


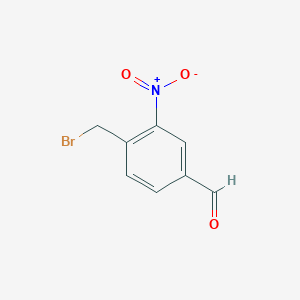
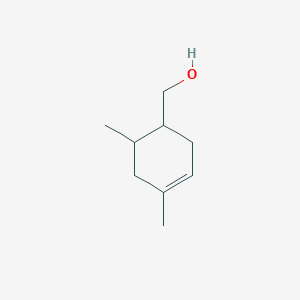

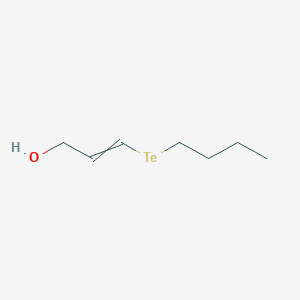
![Acetic acid;[4-(2-methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptan-1-yl]methanol](/img/structure/B12559333.png)
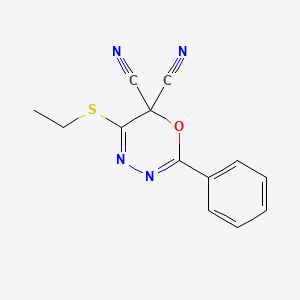

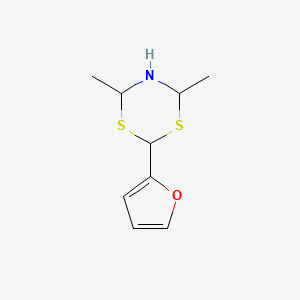
![1-[4-(Benzyloxy)phenyl]-3-[(hydroxymethyl)amino]prop-2-en-1-one](/img/structure/B12559361.png)


![1,3,5-Tris[(ethenyloxy)methyl]cyclohexane](/img/structure/B12559367.png)


